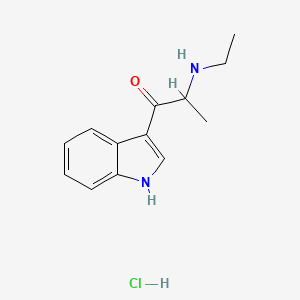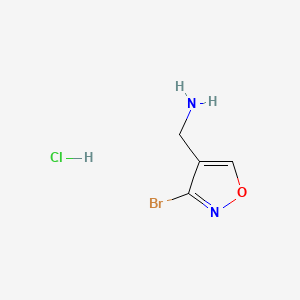
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride typically involves the reaction of indole with a suitable ketone, followed by the introduction of an ethylamino group. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a stimulant or therapeutic agent.
Medicine: The compound is explored for its potential use in treating various medical conditions, such as neurological disorders.
Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to affect neurotransmitter systems, including dopamine and serotonin, which can lead to its stimulant effects. The specific pathways and targets can vary depending on the concentration and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(methylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(ethylamino)-1-(1H-indol-3-yl)butan-1-one hydrochloride
Uniqueness
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is unique due to its specific ethylamino substitution, which can influence its chemical properties and biological effects
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-14-9(2)13(16)11-8-15-12-7-5-4-6-10(11)12;/h4-9,14-15H,3H2,1-2H3;1H |
Clave InChI |
RAPAXNMAIFQEGK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CNC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)

![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)

